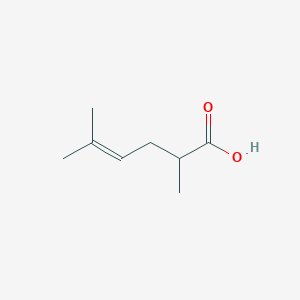

4-Hexenoic acid, 2,5-dimethyl-

Vue d'ensemble

Description

“4-Hexenoic acid, 2,5-dimethyl-” is a chemical compound with the molecular formula C8H14O2 . It is also known by other names such as 2,5-Dimethyl-4-hexenoic acid .

Molecular Structure Analysis

The molecular structure of “4-Hexenoic acid, 2,5-dimethyl-” consists of 8 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . The average mass of the molecule is 142.196 Da and the monoisotopic mass is 142.099380 Da .Physical and Chemical Properties Analysis

“4-Hexenoic acid, 2,5-dimethyl-” has a molecular formula of C8H14O2 . The average mass of the molecule is 142.196 Da and the monoisotopic mass is 142.099380 Da .Applications De Recherche Scientifique

Photoisomerization and Synthesis Applications

- Photoisomerization: 4-Methyl-2-(E)-pentenoic acid and 5-methyl-2-(E)-hexenoic acid can transform into corresponding β,γ-unsaturated isomers through irradiation at 254 nm. This process is part of studying photoisomerization in α, β-unsaturated carboxylic acids (Biot, Keukeleire, & Verzele, 2010).

- Synthesis of Furanone Derivatives: The synthesis of 5,5-dimethyl-2(5H)-furanone via photochemically induced lactonization of 4-hydroxy-4-methyl-2-(E)-pentenoic acid demonstrates another application in organic synthesis (Biot, Keukeleire, & Verzele, 2010).

Food Chemistry and Aroma Studies

- Formation of Alkoxy Derivatives: The reaction of 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DHF) with aliphatic alcohols under strong acid catalysis produces 4-alkoxy derivatives. This process could occur in foods containing both DHF and alcohols, although these derivatives are relatively weak odorants (Buttery & Ling, 1996).

Oxidation and Decomposition Product Analysis

- Oxidation Studies: The oxidation of compounds like methyl 3-hexenoate, methyl 2-hexenoate, 3-hexenoic, and 3-octenoic acid results in various aldehydes, ketones, shorter chain acids or esters, hydroxy-derivatives, and dimers among the oxidation products. Such studies help in understanding the thermal oxidation mechanisms of mono-unsaturated short chain fatty acids (Whitlock & Nawar, 1976).

Applications in Organic Synthesis

- Epoxidation of Alkenes with Iron Complexes: The addition of carboxylic acids enhances the rate and selectivity of alkene oxidations catalyzed by iron complexes, with applications in the oxidation of acids like 5-hexenoic acid (Morris et al., 2014).

Novel Reactions and Regiochemistry

- Regiochemistry in Singlet Oxygen Reactions: The photooxidations of various acid salts, including cis-3-hexenoic acid salt, highlight how the allylic hydrogen position affects the resulting hydroperoxide products. This provides insights into stabilizing interactions in such reactions (Stensaas, Bajaj, & Al-Turk, 2005).

Safety and Hazards

The safety data sheet for 4-Hexenoic acid suggests that it causes burns of eyes, skin, and mucous membranes . It is recommended to avoid breathing its mist, gas, or vapours, and to avoid contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised .

Propriétés

IUPAC Name |

2,5-dimethylhex-4-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-6(2)4-5-7(3)8(9)10/h4,7H,5H2,1-3H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHOVEHOUFDXMJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC=C(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90338541 | |

| Record name | 4-Hexenoic acid, 2,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90338541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82898-13-3 | |

| Record name | 4-Hexenoic acid, 2,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90338541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Carbamic acid, [6-(trifluoromethyl)-3-pyridinyl]-, phenyl ester](/img/structure/B3057534.png)